molecular formula C22H30N4O3S B2417188 N-(2-morpholinoethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 689766-12-9

N-(2-morpholinoethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No. B2417188
CAS RN: 689766-12-9
M. Wt: 430.57
InChI Key: ISTMEPZKIWNYEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A series of novel 6-fluoro-7-(cyclic amino)-1-ethyl-2-(thioxo or oxo)-3-substituted quinazolin-4-ones were synthesized from a 6,7-difluoro-1-ethyl-2-(thioxo or oxo) quinazolin-4-one parent by esterification or amidification of the 3-NH followed by nucleophilic aromatic substitution of the 7-fluoro atom with cyclic secondary amines .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core, a morpholinoethyl group, and a cyclohexanecarboxamide group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include esterification or amidification of the 3-NH followed by nucleophilic aromatic substitution of the 7-fluoro atom with cyclic secondary amines .

Scientific Research Applications

Anticonvulsant and Antimicrobial Activities

  • Derivatives of 2-thioxoquinazolin-4(3H)-ones, including N-(2-morpholinoethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide, have been studied for their anticonvulsant and antimicrobial activities. A study found that certain compounds in this category showed significant activity against Gram-positive and Gram-negative bacteria and fungi, as well as potent anticonvulsant properties (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Synthesis and Transformation Studies

  • Research on the synthesis and transformations of new derivatives related to this compound has been conducted. For example, the synthesis of 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles was reported, indicating the versatility and potential applications of these compounds in various chemical transformations (Dyachenko & Vovk, 2012).

Antileishmanial Activity

  • Derivatives containing morpholine, similar to the compound , have been optimized for structure and evaluated for in vitro antileishmanial activities. This indicates potential applications in developing treatments against parasitic diseases (Süleymanoğlu et al., 2018).

Anti-inflammatory and Analgesic Evaluation

  • Studies have also focused on evaluating the anti-inflammatory and analgesic activities of thioxoquinazolinone derivatives. Some compounds demonstrated significant activities in these areas, suggesting potential therapeutic applications in treating inflammation and pain (Rajasekaran, Rajamanickam, & Darlinquine, 2011).

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S/c27-20(23-9-10-25-11-13-29-14-12-25)17-7-5-16(6-8-17)15-26-21(28)18-3-1-2-4-19(18)24-22(26)30/h1-4,16-17H,5-15H2,(H,23,27)(H,24,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTMEPZKIWNYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholinoethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

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